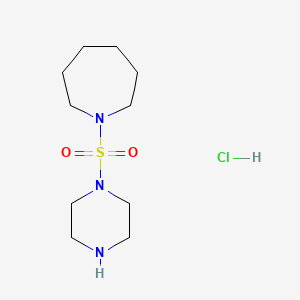
1-(1-Piperazinylsulfonyl)azepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Piperazinylsulfonyl)azepane hydrochloride is a chemical compound with the CAS Number: 1185661-17-9 . It has a molecular weight of 283.82 . The IUPAC name for this compound is 1-(1-piperazinylsulfonyl)azepane hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1-Piperazinylsulfonyl)azepane hydrochloride is 1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(1-Piperazinylsulfonyl)azepane hydrochloride is a powder at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 396.4±31.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.7±3.0 kJ/mol . The flash point is 193.5±24.8 °C . The index of refraction is 1.568 . The molar refractivity is 64.5±0.4 cm³ . The polar surface area is 61 Ų . The polarizability is 25.6±0.5 10^-24 cm³ . The surface tension is 53.1±5.0 dyne/cm . The molar volume is 197.1±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been studied in the context of synthesizing piperazine derivatives. For instance, a study on Opipramol dihydrochloride, a piperazine derivative, discusses its synthesis and structural properties, highlighting the significance of piperazine units in complex molecular structures (Betz et al., 2011).
Chemical Transformations and Synthesis of N-Heterocycles
- Research has been conducted on the transformation of chiral piperazine and 1,4-diazepane annulated β-lactams into novel functionalized piperazines and 1,4-diazepanes, demonstrating the versatility of piperazine derivatives in chemical synthesis (Dekeukeleire et al., 2012).
- Another study highlights the use of tantalum catalysis for the hydroaminoalkylation of N-heterocycles, including piperazine, demonstrating a method for the synthesis of α- and β-alkylated N-heterocycles (Payne et al., 2013).
Biological Applications and Enzyme Inhibition
- Seven-membered 1-azasugars, closely related to piperazine structures, have been synthesized and found to exhibit potent inhibition towards glycosidases and glucosylceramide transferase. This suggests potential therapeutic applications of similar structures in enzyme inhibition and disease treatment (Li et al., 2008).
Receptor Binding and Pharmacological Potential
- Piperazine and azepane derivatives have been synthesized and evaluated for their binding properties at the human histamine H3 receptor, highlighting the pharmacological potential of these compounds (Łażewska et al., 2017).
- A study on BMY 7378, a compound that includes a piperazine unit, showed selectivity for the alpha 1D-adrenoceptor subtype, indicating the potential for specific receptor targeting in drug development (Goetz et al., 1995).
Green Chemistry and Ionic Liquids
- Azepane has been used to synthesize a new family of room temperature ionic liquids, demonstrating the application of such compounds in green chemistry and alternative solvent systems (Belhocine et al., 2011).
Safety and Hazards
The safety information for 1-(1-Piperazinylsulfonyl)azepane hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Eigenschaften
IUPAC Name |
1-piperazin-1-ylsulfonylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPBINNBCGYRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Piperazinylsulfonyl)azepane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)
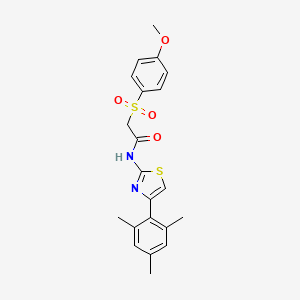
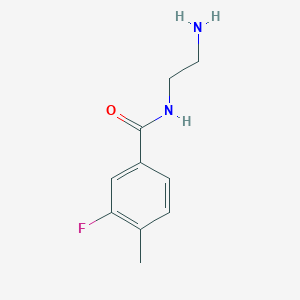
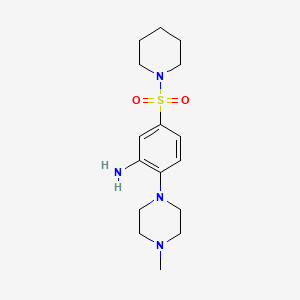
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2367370.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)
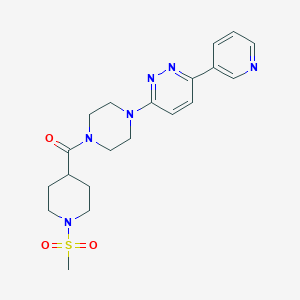
![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)
![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)
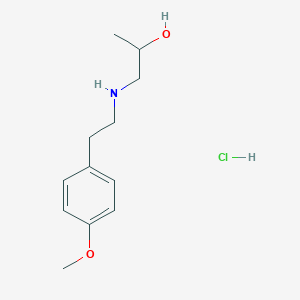
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)